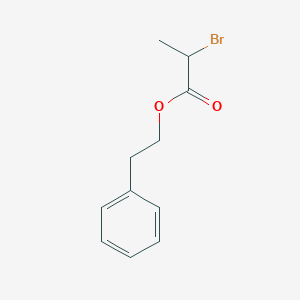
Bicyclo(3.2.2)non-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(3.2.2)non-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic structure, meaning it contains two interconnected rings. This compound is notable for its unique three-carbon bridge, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)non-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 1,3-cycloheptadiene reacts with suitable dienophiles . Another method includes the electrolytic decarboxylation of maleic anhydride adducts . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(3.2.2)non-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo(3.2.2)non-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mecanismo De Acción
The mechanism of action of bicyclo(3.2.2)non-2-ene involves its interaction with various molecular targets. The three-carbon bridge in its structure allows for unique spatial arrangements, which can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(2.2.1)heptane:
Bicyclo(3.3.1)nonane: Another bicyclic compound with a larger ring system and different chemical properties.
Uniqueness
Bicyclo(3.2.2)non-2-ene is unique due to its three-carbon bridge, which imparts distinct chemical reactivity and spatial configuration. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
40319-81-1 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]non-2-ene |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2 |
Clave InChI |
BCCQOAANWUKEPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


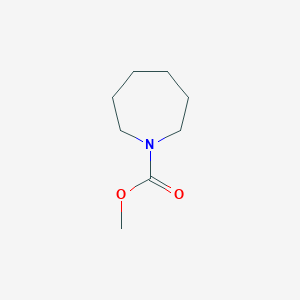
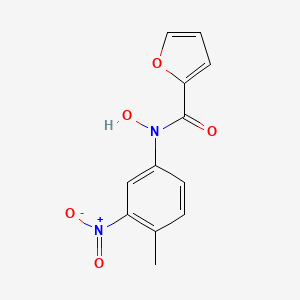
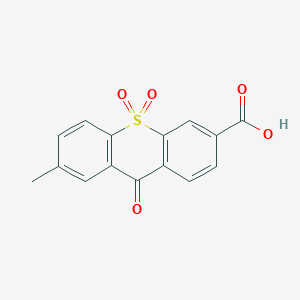
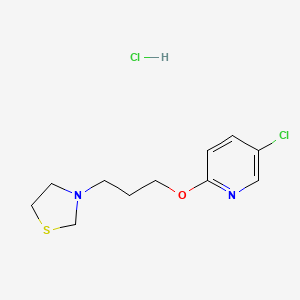


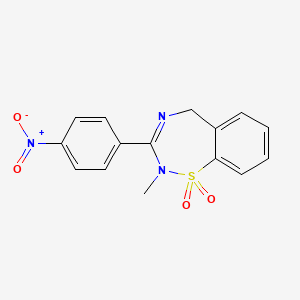


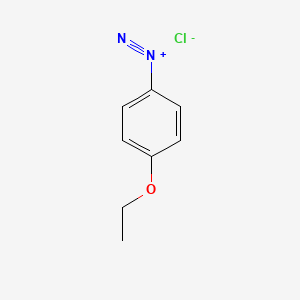

![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
